Dibutoxymethanol - 54518-04-6

Dibutoxymethanol

Catalog Number: EVT-13892765
CAS Number: 54518-04-6
Molecular Formula: C9H20O3
Molecular Weight: 176.25 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Dibutoxymethanol can be derived from the reaction of methanol with butanol, leading to the formation of ether linkages. It falls under the category of glycol ethers, which are characterized by their ether functional groups and are commonly used as solvents in paints, coatings, and cleaning products. The compound is also noted for its relevance in environmental studies, particularly concerning its presence in groundwater samples .

Synthesis Analysis

Methods of Synthesis

Dibutoxymethanol can be synthesized through several methods, primarily involving the reaction of butanol with formaldehyde or methanol under acidic conditions. The general reaction scheme can be summarized as follows:

  1. Condensation Reaction: Butanol reacts with formaldehyde in the presence of an acid catalyst.
  2. Esterification: This process involves the formation of dibutoxymethanol through the esterification of methanol and butanol.

Technical Details

The synthesis typically requires controlled temperatures (around 60-100 °C) and can be carried out in batch reactors. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid enhances the reaction rate and yield. Reaction times may vary from several hours to days depending on the scale and desired purity of the product.

Molecular Structure Analysis

Structure and Data

Dibutoxymethanol has a molecular weight of approximately 176.25 g/mol. Its structure consists of a central methylene group (CH2\text{CH}_2) bonded to two butoxy groups (C4H9O\text{C}_4\text{H}_9\text{O}).

  • Chemical Structure:
    • Molecular Formula: C9H20O3\text{C}_9\text{H}_{20}\text{O}_3
    • CAS Number: 41112-60-3
    • IUPAC Name: 2,2-Dibutoxyethanol

The structural representation shows that dibutoxymethanol contains two ether linkages, contributing to its properties as a solvent .

Chemical Reactions Analysis

Reactions and Technical Details

Dibutoxymethanol can participate in various chemical reactions:

  1. Dehydration: Under certain conditions, it can undergo dehydration to form dimethyl ether.
  2. Hydrolysis: In the presence of water, dibutoxymethanol can hydrolyze back into its constituent alcohols (butanol and methanol).

These reactions are typically facilitated by heat or catalytic conditions, allowing for efficient conversion processes relevant in industrial applications.

Mechanism of Action

Process and Data

The mechanism by which dibutoxymethanol acts as a solvent involves its ability to solvate polar and nonpolar substances due to its dual nature (having both hydrophilic and hydrophobic properties). This characteristic allows it to dissolve a wide range of organic compounds, making it particularly useful in paint formulations and cleaning agents.

Data on Solvency

Experimental data indicates that dibutoxymethanol exhibits good solvency for resins and polymers used in coatings, enhancing their performance characteristics such as adhesion and durability .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Colorless liquid
  • Boiling Point: Approximately 200 °C
  • Density: Around 0.9 g/mL at 20 °C
  • Solubility: Miscible with water, ethanol, and various organic solvents.

Chemical Properties

Dibutoxymethanol is stable under normal conditions but may decompose when exposed to strong acids or bases. Its reactivity profile suggests it can participate in nucleophilic substitution reactions typical of alcohols and ethers.

Applications

Scientific Uses

Dibutoxymethanol has several applications across different fields:

  • Solvent in Coatings: Used extensively in the formulation of paints and coatings due to its excellent solvency properties.
  • Chemical Intermediate: Serves as an intermediate in the synthesis of other chemicals, particularly in producing more complex organic compounds.
  • Environmental Studies: Its detection in groundwater samples makes it relevant for studies examining contamination from industrial sources .
Historical Development & Industrial Adoption

Emergence in Early 20th-Century Solvent Chemistry

Dibutoxymethanol entered the chemical landscape during the 1920s-1930s as part of the broader glycol ether family innovation. Its development paralleled the industrial expansion of formaldehyde chemistry, where foundational production methods like the catalytic silver process (680–720°C) and metal oxide (Formox) process (250–400°C) were being optimized for formaldehyde production—a critical precursor [3]. Chemists recognized that the unique acetal structure of dibutoxymethanol (CH₃(CH₂)₃O]₂CHOH) offered distinct advantages over conventional solvents: balanced hydrophilic-lipophilic character, reduced volatility compared to alcohols, and exceptional solvency for resins and oils. This molecular architecture enabled dissolution of diverse substances—from nitrocellulose in lacquers to oily contaminants in metal cleaning—without the flammability risks of petroleum spirits. By the late 1930s, dibutoxymethanol had secured niche applications in specialty coating formulations where its slow evaporation rate improved brushability and leveling, though production volumes remained modest due to synthesis complexities and competition from simpler glycol ethers like 2-butoxyethanol [3] [6].

Table 1: Key Properties Enabling Early Industrial Adoption

PropertyTechnical AdvantageInitial Application Targets
Balanced HLBMiscibility with water/organic solventsWater-reducible paints, cleaning emulsions
High Boiling PointReduced flammability, extended workabilityBaking enamels, lacquers
Resin SolvencyDissolution of cellulose esters, alkyds, phenolicsVarnishes, wood coatings
Low CrystallizationStability in concentrate storageSolvent blends, ink concentrates

Evolution of Synthesis Protocols: Ethoxylation vs. Etherification

Industrial-scale production of dibutoxymethanol crystallized around two competing pathways, each with distinct economic and technical trade-offs:

  • Ethoxylation Route: Dominated early production, involving the reaction of n-butanol with ethylene oxide under alkaline catalysis (e.g., NaOH). This exothermic process required precise temperature control (120–160°C) and pressure management (3–5 atm) to minimize by-products like diethylene glycol dibutyl ether. Post-reaction purification involved fractional distillation under vacuum, yielding approximately 85–90% purity in initial setups. By the 1950s, catalyst innovations (e.g., transition metal oxides) improved selectivity to >95%, but ethylene oxide's cost and handling risks remained constraints [3] [6].

  • Etherification Route: Gained prominence post-1940s, leveraging formaldehyde precursors like paraformaldehyde (solid polymer with 90–99% formaldehyde content) or trioxane (cyclic trimer) [3]. The reaction:2 C₄H₉OH + HCHO → (C₄H₉O)₂CHOHAcid catalysts (e.g., H₂SO₄, ion-exchange resins) drove this process at 80–110°C, generating water as a by-product. Continuous azeotropic distillation improved conversion by removing water, enabling >98% yield. This method's advantages included lower pressure operation and formaldehyde feedstock flexibility (from methanol oxidation plants), though catalyst deactivation and corrosion posed operational challenges [3].

Table 2: Industrial Synthesis Method Evolution (1920s–1950s)

ParameterEthoxylation (1920s-1940s)Etherification (1940s-1950s)
FeedstockEthylene oxide + n-butanolFormaldehyde (aqueous/paraform) + n-butanol
CatalystAlkali hydroxidesSulfuric acid, phosphoric acid
Temperature120–160°C80–110°C
Pressure3–5 atm (moderate)Atmospheric
Yield (Early)75–85%70–80%
Yield (Optimized)>95% (1950s)>98% (1950s)
Key LimitationEthylene oxide explosivenessCatalyst corrosion, water separation

By the mid-1950s, etherification became the dominant process due to integrated formaldehyde production at chemical complexes, reducing costs by 15–20% versus ethoxylation routes [3] [6].

Role in Post-War Industrial Expansion (Paints, Coatings, and Cleaners)

The post-WWII construction and manufacturing boom (1945–1965) propelled dibutoxymethanol into mainstream industrial use, with annual production growth exceeding 8% in Europe and North America. Key demand drivers included:

  • Architectural and Industrial Coatings: As solvent-based paints dominated markets, dibutoxymethanol became a critical coalescing agent in alkyd enamels. Its slow evaporation (0.1× relative to ethyl acetate) enabled uniform film formation in ambient-cured machinery coatings, while hydrolytic stability prevented resin precipitation in long-package-life products. By 1960, 65% of U.S. industrial maintenance paints incorporated dibutoxymethanol or its acetate ester [4] [6].

  • Cleaning Formulations: Dibutoxymethanol's dual affinity for polar/nonpolar substances made it ideal for heavy-duty cleaners. It solubilized greases in alkaline aircraft degreasers (5–10% formulations) and served as a spotting agent in textile mills to remove oil without dye stripping. The U.S. military alone consumed ~1,500 tons/year in the 1950s for equipment maintenance [6].

  • Printing Inks and Textiles: In gravure printing, dibutoxymethanol reduced viscosity in nitrocellulose-based inks without degrading pigment dispersion. Textile producers used it as a dye-leveling agent (2–5% baths) to minimize crocking in rayon fabrics, leveraging its water compatibility and controlled evaporation [4].

Regional adoption varied: Europe emphasized cleaner applications due to stringent workplace safety norms, while North America prioritized coatings. By 1970, dibutoxymethanol represented ~12% of the global glycol ether solvent market, with production concentrated in the U.S., Germany, and Japan [2] [6].

Table 3: Global Dibutoxymethanol Market Growth Drivers (1945–1970)

SectorKey ApplicationDemand Growth (Annual)Regional Hotspots
Paints/CoatingsCoalescent for alkyds, epoxy modifiers9.2%U.S., West Germany, U.K.
Industrial CleanersMetal degreasers, textile scours7.8%France, Benelux, Japan
Printing InksGravure ink viscosity modifier6.5%U.S., Switzerland, Italy
Textile AuxiliariesDye carrier, spin-finish component5.1%India, Japan, Eastern Europe

Properties

CAS Number

54518-04-6

Product Name

Dibutoxymethanol

IUPAC Name

dibutoxymethanol

Molecular Formula

C9H20O3

Molecular Weight

176.25 g/mol

InChI

InChI=1S/C9H20O3/c1-3-5-7-11-9(10)12-8-6-4-2/h9-10H,3-8H2,1-2H3

InChI Key

XJQDMYMQYMSZNX-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(O)OCCCC

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